2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
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Scientific Research Applications
- Diuretic Activity : Research has explored the diuretic potential of this compound. A series of 2-arylamino-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines, including our target compound, were synthesized and evaluated for potassium-sparing diuretic effects . These findings could contribute to the development of novel diuretic medications.
- Acylation Reactions : 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide has been acylated using succinic and trifluoroacetic anhydrides. These reactions yield acyl derivatives at the methyl group, which exist as enaminocarbonyl and iminoenol tautomers . Such transformations are relevant in organic synthesis.
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydropyrido[2,3-d]pyrimidin-2(1h)-one derivatives have been reported to possess inhibitory activities on ectonucleotide pyrophosphatase/phosphodiesterase-1 (enpp1) . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Mode of Action
It’s worth noting that similar compounds have been synthesized through a visible-light-mediated fluoroalkylation/cyclization tandem process . This process involves energy transfer and single electron transfer processes during the photoredox reaction .
Biochemical Pathways
It’s worth noting that similar compounds have been synthesized through a visible-light-mediated fluoroalkylation/cyclization tandem process
Result of Action
Similar compounds have been reported to possess inhibitory activities on enpp1 , which negatively regulates the STING pathway
Action Environment
It’s worth noting that similar compounds have been synthesized in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by dbu under microwave irradiation
properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-16(2)27(17(3)4)20(28)15-26-19-11-8-13-24-21(19)22(29)25(23(26)30)14-12-18-9-6-5-7-10-18/h5-11,13,16-17H,12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPIUSNHFGVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide |
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